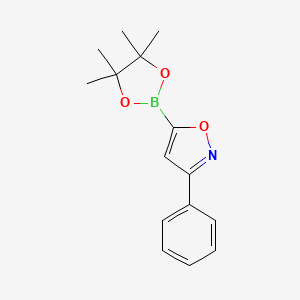

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER

Description

3-Phenyl-isoxazole-5-boronic acid pinacol ester (CAS: 374715-22-7) is a heterocyclic boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure combines a phenyl-substituted isoxazole core with a pinacol boronate group, offering stability and reactivity in organic synthesis. Key physicochemical properties include a LogP of 2.64, boiling point of 423.9°C, and density of 1.131 g/cm³ . The pinacol ester group enhances solubility in organic solvents like chloroform, making it advantageous for catalytic applications .

Properties

IUPAC Name |

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUDBXAMQSUYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660079 | |

| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374715-22-7 | |

| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Formation

The initial step involves synthesizing the boronic acid precursor, which can be achieved through various routes depending on the starting material:

Direct Metalation and Boronation:

A common approach involves the lithiation of a suitable heteroaryl precursor (e.g., phenyl-isoxazole derivatives) using organolithium reagents like n-butyllithium at low temperatures (typically around -78°C). The lithio intermediate is then treated with boron electrophiles such as triisopropyl borate or ethylboronic esters, followed by hydrolysis to yield the boronic acid.Palladium-Catalyzed Cross-Coupling:

Another method employs palladium-catalyzed Suzuki-Miyaura coupling between aryl halides (e.g., phenyl-iodo-isoxazole) and boronic esters or acids. This route offers high yields and regioselectivity, especially suitable for functionalized derivatives.

Conversion to Boronic Acid Salts and Esterification

Once the boronic acid is synthesized, it can be converted into more stable esters:

Pinacol Ester Formation:

Contact of boronic acids with pinacol in the presence of a drying agent such as magnesium sulfate or azeotropic removal of water using toluene or other high-boiling solvents is standard. The reaction typically occurs at elevated temperatures (~110–120°C) under inert atmospheres (argon or nitrogen). Molar ratios of pinacol to boronic acid are generally 1:1 to 1.1:1.Water Removal Techniques:

Dean-Stark apparatus is frequently employed to continuously remove water during reflux, driving the esterification to completion.

Specific Synthesis of 3-Phenyl-Isoxazole-5-Boronic Acid Pinacol Ester

Based on patent US5856507A, the process involves:

Preparation of Boronic Acid:

Starting from phenyl-isoxazole derivatives, the boronic acid is formed via lithiation or coupling methods. The reaction is conducted at 110–120°C under an inert atmosphere, with molar ratios favoring pinacol (about 1:1 to 1.1:1) to ensure efficient ester formation.Esterification Process:

The boronic acid is reacted with pinacol in the presence of toluene, with water removed azeotropically using a Dean-Stark trap. The reaction duration is approximately 1.25 hours at reflux, yielding the pinacol ester.

Notes on Reaction Conditions and Optimization

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 110–120°C | Ensures efficient esterification without decomposition |

| Molar Ratio (Pinacol: Boronic Acid) | 1:1 to 1.1:1 | Slight excess of pinacol favors ester formation |

| Solvent | Toluene | High boiling point, facilitates azeotropic water removal |

| Water Removal | Dean-Stark trap | Critical for driving esterification to completion |

| Atmosphere | Argon or Nitrogen | Prevents oxidation or moisture interference |

Research Findings and Data Summary

- The synthesis process is optimized at elevated temperatures (~112–115°C) with inert atmospheres, yielding high purity pinacol esters.

- Water removal via azeotropic distillation significantly enhances yield and purity.

- The esterification reaction is sensitive to molar ratios and solvent choice, with toluene being the preferred solvent due to its high boiling point and azeotropic properties.

- Alternative methods, such as palladium-catalyzed coupling, can be employed for specific derivatives, especially when functional group tolerance is needed.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, reduced isoxazole compounds, and substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Key Role in Suzuki-Miyaura Coupling:

This compound is primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. It acts as a boron reagent that enables the coupling of aryl halides with various nucleophiles, facilitating the synthesis of complex organic molecules .

Case Study:

In a study involving the synthesis of novel kinase inhibitors, 3-phenyl-isoxazole-5-boronic acid pinacol ester was used to generate key intermediates through Suzuki reactions. These intermediates exhibited potent inhibition against specific kinases, highlighting the compound's utility in drug discovery .

Medicinal Chemistry

Drug Development:

The compound is instrumental in designing and developing new pharmaceuticals. Its ability to modify biological pathways allows for the creation of drugs with improved efficacy and reduced side effects. For instance, modifications to existing drug structures by incorporating boronic acid functionalities have shown promising results in enhancing selectivity and pharmacokinetics .

Table 1: Examples of Boronic Acid Derivatives in Drug Development

| Compound Name | Application Area | Approval Year | Mechanism of Action |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | 2003 | Proteasome inhibitor |

| Ixazomib | Multiple Myeloma | 2015 | Proteasome inhibitor |

| Vaborbactam | Infections | 2017 | β-lactamase inhibitor |

Material Science

Advanced Material Synthesis:

this compound is applied in creating advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances mechanical properties like strength and durability, which are essential for various industrial applications .

Case Study:

Research demonstrated that integrating this boronic ester into polymer composites significantly improved their thermal stability and mechanical performance, making them suitable for high-performance applications in electronics and automotive industries.

Fluorescent Probes

Biological Imaging:

The compound serves as a fluorescent probe in biological imaging applications. Its unique properties allow researchers to visualize cellular processes in real-time, providing insights into disease mechanisms and cellular dynamics .

Application Example:

In cancer research, fluorescently labeled derivatives of this compound have been employed to track tumor cell behavior and response to therapies, facilitating a better understanding of cancer progression.

Catalysis

Enhanced Reaction Efficiency:

this compound is utilized in catalytic processes that improve reaction efficiency and selectivity. This application is particularly relevant in sustainable chemical manufacturing practices where reducing waste and maximizing yield are critical .

Case Study:

A recent study highlighted its use as a catalyst in organic transformations, demonstrating significant improvements in reaction rates compared to traditional methods.

Mechanism of Action

The mechanism of action of 3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The isoxazole ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heterocycle and Substituent Effects :

- 3-Phenyl-isoxazole-5-boronic acid pinacol ester : Features an isoxazole ring with a phenyl group at position 3. The electron-rich phenyl group may moderate reactivity in cross-coupling reactions.

- 5-Methylisoxazole-4-boronic acid pinacol ester (CAS: AS47496) : Contains a methyl group on the isoxazole, which increases steric hindrance but may enhance stability against hydrolysis .

Aromatic Ring Modifications :

- 3-Chloro-5-hydroxyphenylboronic acid pinacol ester (CAS: 960388-56-1): Chloro and hydroxy groups increase polarity, reducing LogP compared to the phenyl-isoxazole derivative. This compound may exhibit lower solubility in non-polar solvents .

- 3-Fluoro-5-methoxycarbonylphenylboronic acid pinacol ester (CAS: 1016979-31-9) : The electron-withdrawing fluoro and methoxycarbonyl groups could enhance electrophilicity, accelerating cross-coupling reactions .

Physicochemical Properties

Key Observations :

- The phenyl-isoxazole derivative exhibits balanced lipophilicity (LogP 2.64), making it suitable for reactions requiring moderate polarity.

- Chloro and hydroxy substituents reduce LogP but increase PSA, impacting membrane permeability in drug discovery contexts.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : The phenyl-isoxazole derivative’s unhindered structure facilitates rapid coupling with aryl halides. In contrast, bulkier analogs like 5-methylisoxazole-4-boronic acid pinacol ester may require longer reaction times due to steric effects .

- Stability Under Oxidative Conditions : Compared to 4-nitrophenylboronic acid pinacol ester (studied in H₂O₂ reactions), the phenyl-isoxazole compound is less reactive toward oxidation, as nitro groups strongly activate the boronate .

Solubility and Handling

- Solvent Compatibility : The phenyl-isoxazole pinacol ester shows high solubility in chloroform and moderate solubility in ketones, aligning with trends observed for pinacol esters . Compounds with polar substituents (e.g., -OH, -COOMe) exhibit lower solubility in hydrocarbons.

- Purification : Derivatives with higher boiling points (e.g., chloro-substituted analogs) may require vacuum distillation, whereas the phenyl-isoxazole ester can be purified via standard column chromatography .

Biological Activity

3-Phenyl-isoxazole-5-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing biochemical pathways and exhibiting therapeutic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to an isoxazole ring, which enhances its reactivity and biological interactions. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to modulate the activity of enzymes and receptors, leading to various cellular responses. Notably, boronic acids can inhibit proteasome activity, which is critical for protein degradation and regulation within cells. This inhibition can lead to apoptosis in cancer cells, making boronic acid derivatives valuable in oncology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of key signaling pathways that promote tumor growth and survival. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SW620 (Colon Cancer) | 0.18 | |

| HCT116 (Colon Cancer) | 0.15 | |

| MCF7 (Breast Cancer) | 0.10 |

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against various pathogens. The presence of the isoxazole moiety enhances its interaction with bacterial enzymes, potentially leading to bacterial cell death.

Mechanisms Influencing Biological Activity

The biological effects of this compound are influenced by several factors:

- pH and Temperature : The stability and reactivity of the compound can vary significantly with changes in pH and temperature, affecting its biological efficacy.

- Concentration : The concentration of the compound is crucial; lower concentrations may exhibit different effects compared to higher doses, often leading to a dose-dependent response in cellular assays.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of boronic acid derivatives demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 70% compared to control groups when administered at optimal dosing regimens over four weeks.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of various boronic acids, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-phenyl-isoxazole-5-boronic acid pinacol ester, and how can purity be ensured?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized isoxazole intermediates. For boronation, a two-step process is common: (1) halogenation of the isoxazole ring, followed by (2) palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂). Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from low-polarity solvents like hexane/dichloromethane, leveraging the compound’s moderate solubility in hydrocarbons and chloroform .

Q. How should this boronic ester be stored to prevent decomposition?

- Recommendations : Store at 0–6°C under inert gas (argon/nitrogen) to minimize hydrolysis. Solubility data indicate chloroform or acetone as suitable storage solvents due to their compatibility with boronic esters and low reactivity toward moisture . Always use anhydrous conditions and molecular sieves for long-term stability .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The boronic ester acts as a nucleophilic coupling partner, transferring the aryl/heteroaryl group to palladium catalysts (e.g., Pd(PPh₃)₄). Optimal conditions include aqueous bases (Na₂CO₃ or K₂CO₃) in THF/water mixtures at 60–80°C. The isoxazole ring’s electron-withdrawing nature may reduce reactivity compared to phenylboronic esters, necessitating longer reaction times or elevated temperatures .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence coupling efficiency and regioselectivity?

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, cyano) on the isoxazole ring enhance oxidative addition to Pd(0) but may slow transmetallation. Steric hindrance at the 5-position (boron site) can reduce coupling yields. Comparative studies with analogs (e.g., 3-fluoro-4-methylphenylboronic ester) suggest that meta-substituents on the phenyl ring minimally affect coupling rates, while ortho-substituents require bulky ligands (e.g., SPhos) to prevent side reactions .

Q. What analytical techniques are suitable for monitoring hydrolytic stability in aqueous media?

- Kinetic Analysis : UV-vis spectroscopy (λmax ~290 nm) tracks decomposition via hydrolysis or oxidation. For example, reaction with H₂O₂ generates phenolic byproducts detectable at 405 nm. NMR (¹¹B or ¹H) in D₂O can quantify boronic acid formation, with kinetic constants calculated using pseudo-first-order models .

Q. How can protodeboronation be mitigated during cross-coupling?

- Optimization Strategies :

- Radical Inhibitors : Add TEMPO or BHT to suppress radical-mediated protodeboronation pathways.

- Catalyst Tuning : Use Pd catalysts with electron-rich ligands (e.g., XPhos) to accelerate transmetallation over side reactions.

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce water activity, minimizing hydrolysis. Data from phenylboronic ester studies show <5% protodeboronation in toluene vs. >20% in THF/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.